3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol

Catalog No.
S808030
CAS No.
1042617-24-2
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phe...

CAS Number

1042617-24-2

Product Name

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol

IUPAC Name

3-[[(2-methyl-1,3-benzoxazol-5-yl)amino]methyl]phenol

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-10-17-14-8-12(5-6-15(14)19-10)16-9-11-3-2-4-13(18)7-11/h2-8,16,18H,9H2,1H3

InChI Key

HVIRVMXYAYXSED-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)NCC3=CC(=CC=C3)O

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NCC3=CC(=CC=C3)O

Antibacterial Activity

Scientific Field: Microbiology Application Summary: This compound has been studied for its potential use as an antibacterial agent. Its structure is similar to other benzoxazole derivatives known for their antimicrobial properties . Methods of Application:

    Synthesis: The compound is synthesized using standard organic chemistry protocols.

    Testing: The antibacterial activity is assessed using the tube dilution technique.

    Parameters: Minimum inhibitory concentration (MIC) values are measured in µM.

Antifungal Activity

Scientific Field: Mycology Application Summary: Benzoxazole derivatives, including this compound, have been evaluated for their effectiveness against fungal strains . Methods of Application:

    Synthesis: Similar to the antibacterial application.

    Testing: Antifungal efficacy is tested using standard mycological assays.

    Parameters: MIC values are again used to quantify activity.

Anticancer Activity

Scientific Field: Oncology Application Summary: The compound’s efficacy against cancer cells has been a subject of research due to the known anticancer properties of benzoxazole derivatives . Methods of Application:

    Cell Culture: Human colorectal carcinoma (HCT116) cells are cultured.

    Treatment: Cells are treated with varying concentrations of the compound.

    Assay: The Sulforhodamine B assay is used to determine cell viability.

Antimicrobial Activity

Scientific Field: Pharmacology Application Summary: The compound’s role as an antimicrobial agent is explored due to its structural similarity to other effective antimicrobial benzoxazoles . Methods of Application:

    Synthesis and Testing: Follows similar protocols as antibacterial and antifungal applications.

    Parameters: MIC values are determined against a panel of microbes.

Anticonvulsant Potential

Scientific Field: Neurology Application Summary: Benzoxazole derivatives have potential as anticonvulsant agents, and this compound is no exception . Methods of Application:

    Animal Models: The compound is tested in rodent models for epilepsy.

    Dosage: Varying doses are administered to assess efficacy.

Cognitive Function Improvement

Scientific Field: Neuroscience Application Summary: In models of Alzheimer’s disease, benzoxazole derivatives have shown to improve cognitive functions . Methods of Application:

    Animal Models: APP/PS1 mice, a model for Alzheimer’s, are used.

    Treatment: Mice are treated with the compound.

    Assessment: Cognitive function is assessed through behavioral tests.

Neuroprotective Effects

Scientific Field: Neuropharmacology Application Summary: This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases . Methods of Application:

    In Vitro Studies: Neuronal cell cultures are treated with the compound.

    In Vivo Studies: Animal models of neurodegeneration are administered the compound.

Anti-inflammatory Activity

Scientific Field: Immunology Application Summary: The anti-inflammatory potential of benzoxazole derivatives is explored due to their effect on inflammatory pathways . Methods of Application:

    Cell Assays: Immune cells are treated with the compound and inflammatory markers are measured.

    Animal Studies: Rodent models of inflammation are used to assess the compound’s efficacy.

Antioxidant Properties

Scientific Field: Biochemistry Application Summary: Benzoxazole compounds are known to possess antioxidant properties, which can be beneficial in various oxidative stress-related conditions . Methods of Application:

    Assays: The compound’s ability to scavenge free radicals is measured using standard antioxidant assays.

Antipsychotic Potential

Scientific Field: Psychiatry Application Summary: Some benzoxazole derivatives have shown promise as antipsychotic agents . Methods of Application:

    Clinical Trials: The compound is tested in clinical settings for its efficacy against symptoms of psychosis.

Analgesic Effects

Scientific Field: Pain Management Application Summary: The analgesic effects of benzoxazole derivatives are being studied for their potential to manage pain . Methods of Application:

    Animal Models: The compound is tested in rodent models for pain.

Antiviral Activity

Scientific Field: Virology Application Summary: The structure of benzoxazole derivatives suggests potential antiviral activity, which is being explored in various viral infections . Methods of Application:

    Viral Assays: The compound’s efficacy against different viruses is tested in vitro.

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol is a complex organic compound characterized by its unique structural features, which include a phenolic group and a benzoxazole moiety. The compound's molecular formula is C14H14N2OC_{14}H_{14}N_{2}O, and it exhibits potential applications in various fields, including medicinal chemistry due to its biological activities.

The compound is notable for its benzoxazole structure, which is known for its presence in numerous biologically active molecules. Benzoxazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities. The incorporation of the amino group and the hydroxymethyl group enhances its reactivity and potential interactions with biological targets.

There is no information on the mechanism of action for this specific compound. However, depending on its functional groups, it could potentially have various activities. For example, the benzoxazole ring is often found in fluorescent dyes or UV absorbers []. The amine group might have Lewis base character, allowing it to interact with Lewis acids.

  • Aromatic amines can have varying degrees of toxicity. It's advisable to handle with gloves and proper ventilation [].
  • Phenols can be irritating to skin and eyes. Similar precautions as with amines are recommended.

Future Research Directions

  • Synthesis and characterization of the compound to establish its physical and chemical properties.
  • Investigation of potential applications in areas like fluorescent materials or medicinal chemistry based on the functional groups.

The chemical behavior of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol can be understood through various reactions typical of phenolic compounds and amines. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The phenolic hydroxyl group can donate protons, making it an acid that can engage in acid-base reactions with bases.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds related to the benzoxazole framework exhibit significant biological activities. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine have been studied for their antimicrobial and anticancer properties. These studies suggest that:

  • Antimicrobial Activity: Some derivatives demonstrate selective antibacterial activity against Gram-positive bacteria and antifungal properties against pathogens like Candida albicans .
  • Anticancer Potential: Certain compounds show cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells, indicating their potential as anticancer agents .

The structure-activity relationship established through these studies highlights the importance of specific substituents on the benzoxazole ring in influencing biological efficacy.

The synthesis of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol can be approached through several methodologies:

  • Condensation Reactions: Utilizing 2-amino-5-methylbenzoxazole with appropriate aldehydes under catalytic conditions can yield the desired compound.
  • Catalytic Methods: Recent advancements include using nanocatalysts to enhance reaction efficiency and yield .
  • Functionalization: Post-synthetic modifications such as hydroxymethylation of phenolic compounds can also be employed to introduce the required functional groups.

These methods are designed to optimize yield while minimizing environmental impact, aligning with green chemistry principles.

The applications of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol span several fields:

  • Medicinal Chemistry: Due to its potential antimicrobial and anticancer properties, it is a candidate for drug development.
  • Material Science: Its unique chemical structure may find applications in the development of novel materials or coatings.
  • Biochemical Research: As a tool compound, it may be used in studies investigating enzyme interactions or cellular mechanisms.

Interaction studies involving 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies aim to elucidate:

  • Mechanisms of Action: Understanding how the compound interacts at the molecular level can provide insights into its therapeutic potential.
  • Selectivity Profiles: Evaluating interactions with different biological targets helps identify potential side effects or off-target activities.

Such studies are crucial for advancing the compound towards clinical applications.

Several compounds share structural similarities with 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol. Here are some notable examples:

Compound NameStructureBiological Activity
2-MethylbenzoxazoleStructureAntimicrobial properties
5-Amino-2-(1,3-benzoxazol-2-yl)phenolStructureAnticancer activity
N-(2-methyl-1,3-benzoxazol-5-yl)acetamideStructurePotential drug candidate

Uniqueness

The uniqueness of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other benzoxazole derivatives. Its dual functionality as both an amino and phenolic compound allows for diverse chemical transformations and interactions within biological systems.

XLogP3

3.3

Dates

Last modified: 08-16-2023

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